molecular formula C8H8Cl2O3S B13474155 2-(2-Chlorophenoxy)ethane-1-sulfonyl chloride

2-(2-Chlorophenoxy)ethane-1-sulfonyl chloride

Cat. No.: B13474155
M. Wt: 255.12 g/mol
InChI Key: OPDQOWUPOQTJKR-UHFFFAOYSA-N
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Description

2-(2-Chlorophenoxy)ethane-1-sulfonyl chloride is an organic compound with the molecular formula C8H8Cl2O3S. It is a sulfonyl chloride derivative, which is often used as an intermediate in organic synthesis. This compound is known for its reactivity and is utilized in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenoxy)ethane-1-sulfonyl chloride typically involves the reaction of 2-chlorophenol with ethylene oxide to form 2-(2-chlorophenoxy)ethanol. This intermediate is then treated with chlorosulfonic acid to yield the desired sulfonyl chloride compound .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperatures and the use of catalysts to accelerate the reaction.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenoxy)ethane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

    Oxidation and Reduction: While less common, it can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride can be employed.

Major Products Formed

    Substitution Reactions: The major products are sulfonamides, sulfonate esters, and sulfonate salts, depending on the nucleophile used.

    Oxidation and Reduction: The products vary based on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(2-Chlorophenoxy)ethane-1-sulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It can be used to modify biomolecules, aiding in the study of biological pathways and mechanisms.

    Medicine: The compound is involved in the synthesis of drugs and other therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenoxy)ethane-1-sulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. It acts as an electrophile, reacting with nucleophiles to form sulfonamide or sulfonate products. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile it reacts with.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloroethanesulfonyl chloride
  • 4-Chlorobenzylsulfonyl chloride
  • Chloromethanesulfonyl chloride

Uniqueness

2-(2-Chlorophenoxy)ethane-1-sulfonyl chloride is unique due to the presence of the 2-chlorophenoxy group, which imparts specific reactivity and properties. This makes it particularly useful in the synthesis of complex organic molecules and in applications where selective reactivity is required.

Properties

Molecular Formula

C8H8Cl2O3S

Molecular Weight

255.12 g/mol

IUPAC Name

2-(2-chlorophenoxy)ethanesulfonyl chloride

InChI

InChI=1S/C8H8Cl2O3S/c9-7-3-1-2-4-8(7)13-5-6-14(10,11)12/h1-4H,5-6H2

InChI Key

OPDQOWUPOQTJKR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)OCCS(=O)(=O)Cl)Cl

Origin of Product

United States

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